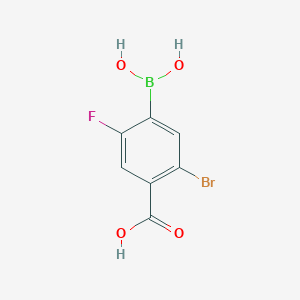
Ácido 5-Bromo-4-carboxi-2-fluorofenilborónico
Descripción general
Descripción
4-Borono-2-bromo-5-fluorobenzoic acid is an organoboron compound with the molecular formula C(_7)H(_5)BBrFO(_4). This compound is notable for its unique combination of boronic acid, bromine, and fluorine substituents on a benzoic acid framework. These functional groups make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.
Aplicaciones Científicas De Investigación
4-Borono-2-bromo-5-fluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Borono-2-bromo-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluorobenzoic acid to introduce the bromine atom at the 2-position. This is followed by a borylation reaction, where a boronic acid group is introduced at the 4-position using a palladium-catalyzed coupling reaction with a suitable boron reagent, such as bis(pinacolato)diboron .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions: 4-Borono-2-bromo-5-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Benzoic Acids: Resulting from nucleophilic substitution.
Mecanismo De Acción
The mechanism of action of 4-Borono-2-bromo-5-fluorobenzoic acid depends on its application. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with a palladium catalyst, facilitating the formation of a carbon-carbon bond with an aryl halide. In biological applications, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparación Con Compuestos Similares
4-Bromo-2-fluorobenzoic Acid: Lacks the boronic acid group, limiting its use in coupling reactions.
2-Bromo-4-fluorobenzoic Acid: Similar structure but different substitution pattern, affecting its reactivity and applications.
4-Borono-2-fluorobenzoic Acid: Similar but without the bromine atom, used in different synthetic contexts.
Uniqueness: 4-Borono-2-bromo-5-fluorobenzoic acid is unique due to its combination of boronic acid, bromine, and fluorine substituents, making it highly versatile in organic synthesis and valuable in various research fields .
Propiedades
IUPAC Name |
4-borono-2-bromo-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrFO4/c9-5-2-4(8(13)14)6(10)1-3(5)7(11)12/h1-2,13-14H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNMKBPQTGVYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C(=O)O)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660287 | |
| Record name | 4-Borono-2-bromo-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-89-8 | |
| Record name | 4-Borono-2-bromo-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


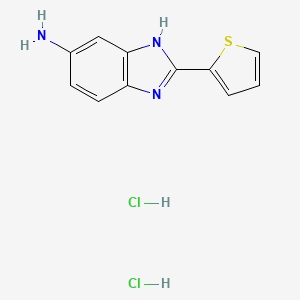
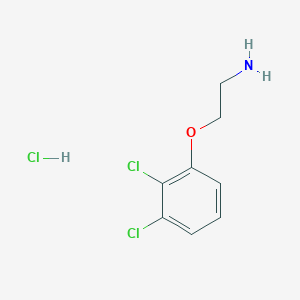

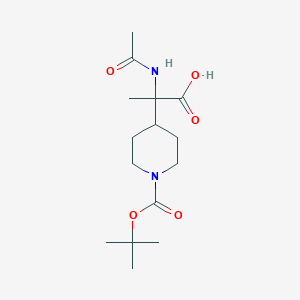
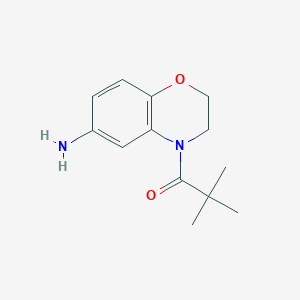
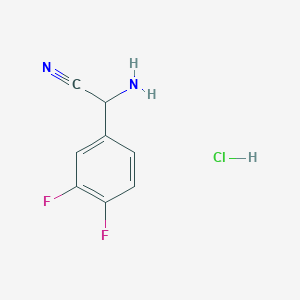
![{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride](/img/structure/B1522010.png)
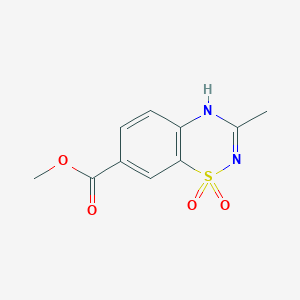
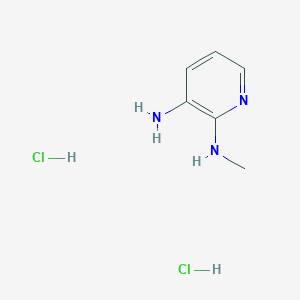

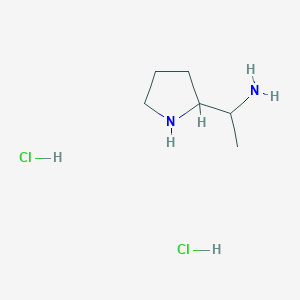
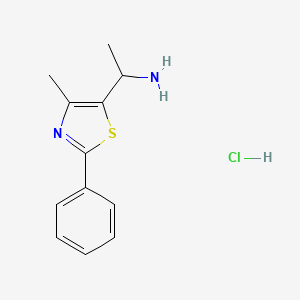
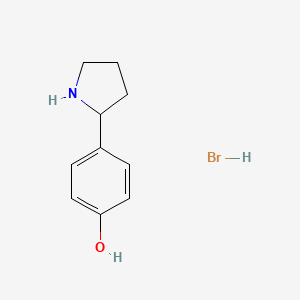
![1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1522027.png)
